2-Ethyl-5-chloro-1H-imidazole
Overview
Description
2-Ethyl-5-chloro-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an ethyl group at the second position and a chlorine atom at the fifth position of the imidazole ring. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Mechanism of Action
Imidazoles
are an important class of heterocyclic compounds that are utilized in a diverse range of applications . They are key components in functional molecules used in everyday applications, including pharmaceuticals and agrochemicals . The development of novel methods for the synthesis of substituted imidazoles is of strategic importance due to the wide range of applications to which this important heterocycle is deployed .
Mode of Action
The mode of action of imidazoles can vary greatly depending on the specific compound and its targets. Some imidazoles work by inhibiting the function of certain enzymes, while others might interact with cell receptors to produce their effects .
Biochemical Pathways
Imidazole derivatives are known to interact with a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The pharmacokinetics of imidazole derivatives can vary widely depending on their chemical structure .
Result of Action
Imidazole derivatives have been found to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-chloro-1H-imidazole can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through the addition of the nickel catalyst to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole . The reaction conditions are mild and can tolerate a variety of functional groups, including aryl halides and heterocycles.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The choice of solvents, catalysts, and purification methods are critical factors in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-chloro-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the fifth position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The imidazole ring can undergo oxidation to form imidazole N-oxides or reduction to form dihydroimidazoles.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under controlled conditions.
Major Products Formed
Substitution Reactions: The major products are substituted imidazoles with various functional groups replacing the chlorine atom.
Oxidation Reactions: The major products are imidazole N-oxides.
Reduction Reactions: The major products are dihydroimidazoles.
Scientific Research Applications
2-Ethyl-5-chloro-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is explored as a potential drug candidate for various therapeutic applications due to its ability to interact with biological targets.
Industry: The compound is used in the development of agrochemicals, dyes, and materials with specific properties.
Comparison with Similar Compounds
2-Ethyl-5-chloro-1H-imidazole can be compared with other substituted imidazoles, such as:
2-Methyl-5-chloro-1H-imidazole: Similar structure but with a methyl group instead of an ethyl group.
2-Ethyl-4-chloro-1H-imidazole: Chlorine atom at the fourth position instead of the fifth position.
2-Ethyl-5-bromo-1H-imidazole: Bromine atom instead of chlorine at the fifth position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the second position and the chlorine atom at the fifth position provides distinct properties compared to other similar compounds.
Properties
IUPAC Name |
5-chloro-2-ethyl-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2/c1-2-5-7-3-4(6)8-5/h3H,2H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGGHEGRIGNWPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.